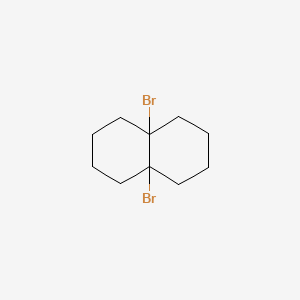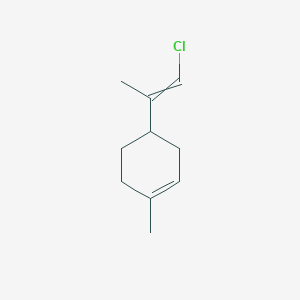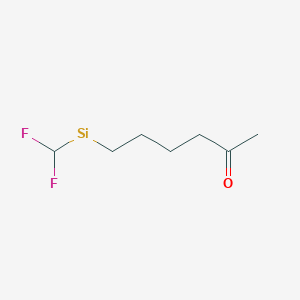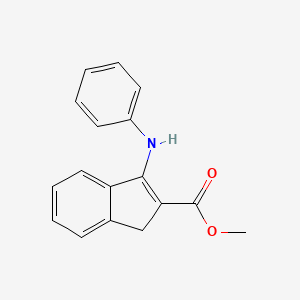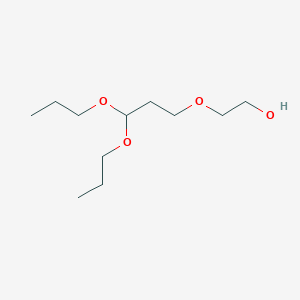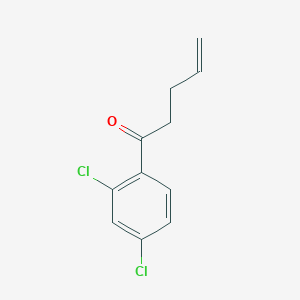![molecular formula C14H19NO3S2 B14383501 L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- CAS No. 88389-36-0](/img/structure/B14383501.png)
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- is a complex organic compound that belongs to the family of amino acids This compound is characterized by the presence of a thiol group, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- typically involves the condensation of aminothiols with mercapto-carbonyl compounds. One common method is the reaction of L-cysteine with a mercapto-carbonyl compound under controlled conditions. The reaction is usually carried out in a methanol solvent at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction leads to the cleavage of disulfide bonds, regenerating the thiol group.
Applications De Recherche Scientifique
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes, particularly in redox reactions and protein synthesis.
Medicine: It has potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and food additives
Mécanisme D'action
The mechanism of action of L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. Additionally, the compound can act as an antioxidant by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Cysteine: A simpler amino acid with a thiol group, used in similar applications.
Cysteamine: Another thiol-containing compound with similar chemical properties.
Dithiothreitol: A reducing agent used to break disulfide bonds in proteins.
Uniqueness
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable disulfide bonds and act as an antioxidant makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
88389-36-0 |
|---|---|
Formule moléculaire |
C14H19NO3S2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(2R)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C14H19NO3S2/c1-20-9-12(14(17)18)15-13(16)11(8-19)7-10-5-3-2-4-6-10/h2-6,11-12,19H,7-9H2,1H3,(H,15,16)(H,17,18)/t11?,12-/m0/s1 |
Clé InChI |
FZRGABJCSDRJBM-KIYNQFGBSA-N |
SMILES isomérique |
CSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS |
SMILES canonique |
CSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(2-Methylpropoxy)ethyl]sulfanyl}prop-1-ene](/img/structure/B14383426.png)
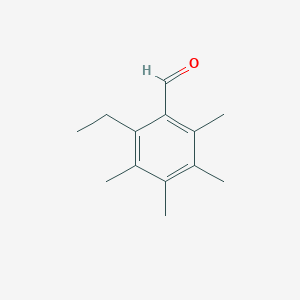
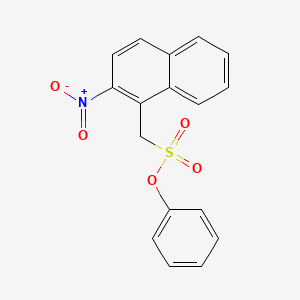

![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
